molecular formula C19H16N4O4S B2909241 2-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1008475-33-9

2-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2909241
CAS No.: 1008475-33-9
M. Wt: 396.42
InChI Key: ZJAGIAXVKDDWGY-UHFFFAOYSA-N
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Description

2-Nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that features a unique combination of nitro, oxido, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,4-c]pyrazole Core:

    Introduction of the Nitro Group:

    Oxidation and Benzamide Formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, particularly at the oxido and nitro groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, sulfonyl chlorides under acidic or basic conditions.

Major Products:

    Amino Derivatives: From reduction of the nitro group.

    Substituted Benzamides: From electrophilic aromatic substitution reactions.

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Studied for its unique reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological macromolecules.
  • Potential use in drug design and development, particularly in targeting specific enzymes or receptors.

Industry:

  • Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The nitro and oxido groups can participate in redox reactions, altering the activity of these targets. The benzamide moiety can form hydrogen bonds and other interactions with proteins, influencing their function.

Comparison with Similar Compounds

    2-Nitrobenzamide: Lacks the thieno[3,4-c]pyrazole core, making it less complex and potentially less reactive.

    N-(2-Oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Similar structure but without the nitro group, affecting its redox properties.

Uniqueness:

  • The combination of nitro, oxido, and benzamide groups in a single molecule provides a unique set of chemical properties, making it versatile for various applications.
  • The thieno[3,4-c]pyrazole core adds to its structural complexity and potential biological activity.

This detailed overview should provide a comprehensive understanding of 2-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-12-6-2-4-8-16(12)22-18(14-10-28(27)11-15(14)21-22)20-19(24)13-7-3-5-9-17(13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAGIAXVKDDWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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